molecular formula C14H13Cl2FN2O2 B8107152 Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate hydrochloride

Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate hydrochloride

Cat. No.: B8107152
M. Wt: 331.2 g/mol
InChI Key: QQBHMAZLCINPQT-UHFFFAOYSA-N
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Description

Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzyl group attached to a carbamate moiety, which is further substituted with amino, chloro, and fluoro groups on the phenyl ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate hydrochloride typically involves multiple steps:

    Nitration and Reduction: The starting material, 4-chloro-2-fluoroaniline, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.

    Carbamate Formation: The intermediate 3-amino-4-chloro-2-fluoroaniline is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl carbamate derivative.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and efficient purification techniques such as crystallization and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under specific conditions.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its structural features make it a candidate for investigating enzyme interactions and receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of amino, chloro, and fluoro groups can enhance binding affinity and specificity towards biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique optical properties.

Mechanism of Action

The mechanism of action of Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (3-amino-4-chlorophenyl)carbamate hydrochloride: Lacks the fluoro substituent, which may affect its biological activity and chemical reactivity.

    Benzyl (3-amino-2-fluorophenyl)carbamate hydrochloride: Lacks the chloro substituent, potentially altering its interaction with biological targets.

    Benzyl (4-chloro-2-fluorophenyl)carbamate hydrochloride: Lacks the amino group, which is crucial for hydrogen bonding and biological activity.

Uniqueness

Benzyl (3-amino-4-chloro-2-fluorophenyl)carbamate hydrochloride is unique due to the presence of all three substituents (amino, chloro, and fluoro) on the phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

benzyl N-(3-amino-4-chloro-2-fluorophenyl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2.ClH/c15-10-6-7-11(12(16)13(10)17)18-14(19)20-8-9-4-2-1-3-5-9;/h1-7H,8,17H2,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBHMAZLCINPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)Cl)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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